molecular formula C21H18N2OS B11160458 N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide

N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B11160458
M. Wt: 346.4 g/mol
InChI Key: NZJDBIWZSOJEMS-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core, which is a tricyclic structure, and a carboxamide group attached to the 10th position of the phenothiazine ring system. The 3,4-dimethylphenyl group is attached to the nitrogen atom of the carboxamide group, adding to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Attachment of the 3,4-Dimethylphenyl Group: The final step involves the reaction of the intermediate with 3,4-dimethylaniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Dihydrophenothiazine Derivatives: Formed through reduction.

    Functionalized Phenothiazines: Formed through substitution reactions.

Scientific Research Applications

N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative with antihistamine properties.

    Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C21H18N2OS/c1-14-11-12-16(13-15(14)2)22-21(24)23-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)23/h3-13H,1-2H3,(H,22,24)

InChI Key

NZJDBIWZSOJEMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C

Origin of Product

United States

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